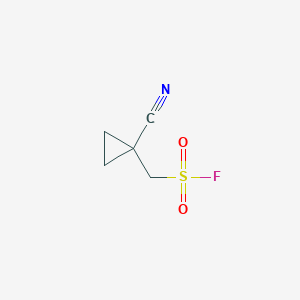

(1-Cyanocyclopropyl)methanesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanocyclopropyl)methanesulfonyl fluoride typically involves the reaction of cyclopropylmethanesulfonyl chloride with cyanide sources under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

(1-Cyanocyclopropyl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be substituted by various nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: This reaction is usually performed in the presence of water and a base, such as sodium hydroxide.

Major Products Formed

Nucleophilic substitution: The major products are the corresponding substituted sulfonyl derivatives.

Hydrolysis: The major product is the corresponding sulfonic acid.

Applications De Recherche Scientifique

(1-Cyanocyclopropyl)methanesulfonyl fluoride has several scientific research applications, including:

Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (1-Cyanocyclopropyl)methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues. The molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonyl fluoride: A simpler analog with similar reactivity.

Cyclopropylmethanesulfonyl chloride: A precursor in the synthesis of (1-Cyanocyclopropyl)methanesulfonyl fluoride.

(1-Cyanocyclopropyl)methanesulfonyl chloride: Another related compound with similar chemical properties.

Uniqueness

Activité Biologique

(1-Cyanocyclopropyl)methanesulfonyl fluoride (CSF) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in enzyme inhibition. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CSF is characterized by the presence of a cyanocyclopropyl group and a sulfonyl fluoride moiety. Its molecular formula is C5H6FNO2S, and it can undergo various chemical reactions, including nucleophilic substitutions and hydrolysis, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₆FNO₂S |

| Molecular Weight | 165.17 g/mol |

| CAS Number | 2138430-04-1 |

The biological activity of CSF primarily involves its interaction with nucleophilic sites in enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This mechanism is significant in various biochemical pathways, particularly those involving metabolic processes.

Enzyme Inhibition

Research indicates that CSF may inhibit specific enzymes by modifying their active sites. The exact enzymes targeted by CSF are still under investigation, but preliminary studies suggest potential applications in treating diseases where enzyme dysregulation is a factor.

Case Studies

- Enzyme Inhibition Studies : A study conducted to evaluate the inhibitory effects of CSF on various enzymes demonstrated significant inhibition rates. The compound was tested against several metabolic enzymes, showing promising results in reducing their activity.

- Pharmacological Applications : Another research effort focused on the potential use of CSF as a pharmaceutical intermediate. The findings indicated that CSF could serve as a precursor for synthesizing more complex molecules with therapeutic benefits.

- Toxicology Assessments : Toxicological evaluations revealed that while CSF exhibits biological activity, its safety profile needs further exploration. Studies on cell viability indicated that higher concentrations could lead to cytotoxic effects, necessitating careful dosage considerations in therapeutic applications.

Comparative Analysis with Similar Compounds

CSF's unique structure allows it to exhibit distinct reactivity compared to its analogs:

| Compound | Key Features | Potential Applications |

|---|---|---|

| Methanesulfonyl fluoride | Simpler structure | General reagent |

| Cyclopropylmethanesulfonyl chloride | Precursor for CSF | Synthesis of sulfonamides |

| (1-Cyanocyclopropyl)methanesulfonyl chloride | Related compound with similar properties | Intermediate in chemical synthesis |

Propriétés

IUPAC Name |

(1-cyanocyclopropyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNATKZSDLDCGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.